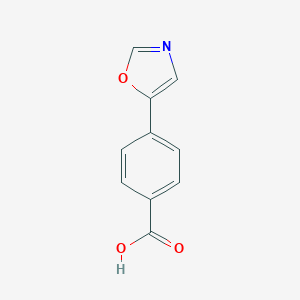

4-(1,3-Oxazol-5-yl)benzoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBXFWYUHYSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380058 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250161-45-6 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1,3 Oxazol 5 Yl Benzoic Acid and Its Derivatives

Historical Context and Evolution of Oxazole (B20620) Synthesis Relevant to the Compound

The development of synthetic routes to oxazoles dates back to the late 19th century, with early methods laying the groundwork for the more refined strategies used today. The Fischer Oxazole Synthesis of 1896, which utilized cyanohydrins and aldehydes, was a pioneering method for producing 2,5-disubstituted oxazoles.

A significant advancement came with the Robinson–Gabriel synthesis, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgorganic-chemistry.org This method, involving the cyclodehydration of 2-acylamino-ketones, became a cornerstone for creating a wide variety of substituted oxazoles. wikipedia.org

The mid-20th century saw further expansion of the synthetic toolkit. In 1972, the van Leusen reaction was introduced, employing tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a direct and versatile route to 5-substituted oxazoles. nih.gov This reaction is particularly relevant for the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid, as it allows for the direct installation of the desired aryl group at the C5 position of the oxazole ring. The evolution of these methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader substrate scope.

| Key Synthetic Method | Year Introduced | Key Reactants | Relevance to 5-Aryl Oxazoles |

| Fischer Synthesis | 1896 | Cyanohydrins, Aldehydes | Foundational method for 2,5-disubstitution |

| Robinson-Gabriel Synthesis | 1909-1910 | 2-Acylamino-ketones | Core method for substituted oxazoles |

| Van Leusen Reaction | 1972 | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Direct synthesis of 5-substituted oxazoles |

General Synthetic Approaches to the 1,3-Oxazole Core

The construction of the 1,3-oxazole ring can be broadly categorized into intramolecular cyclization reactions and one-pot multicomponent procedures. These approaches offer different advantages in terms of starting material availability, efficiency, and the potential for generating molecular diversity.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a classic and robust strategy for forming the oxazole ring, typically involving the formation of a key C-O or C-N bond from a linear precursor.

The intramolecular cyclization of N-acyl-α-amino acids is a fundamental method for producing 1,3-oxazol-5(4H)-ones, also known as azlactones. These intermediates are highly valuable in their own right and can serve as precursors to fully aromatic oxazoles. The reaction is a dehydration process that requires a carboxylic group activator. nih.gov A variety of dehydrating agents can be employed, with common examples listed in the table below.

| Dehydrating Agent / Reagent | Description |

| Acetic Anhydride (B1165640) | A classic and widely used reagent for azlactone formation. |

| Carbodiimides (e.g., DCC, EDC) | Mediate the cyclization by activating the carboxylic acid group. |

| Alkyl Chloroformates | Used in the presence of a base like N-methylmorpholine to facilitate cyclization. nih.gov |

| Vilsmeier Reagent | (Chloromethylenedimethylammonium chloride) effectively promotes cyclodehydration. nih.gov |

The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amide oxygen to form a five-membered ring, which then eliminates water to yield the oxazolone (B7731731). These oxazolones can then be used in subsequent reactions, for instance, as templates in Friedel-Crafts reactions followed by a Robinson-Gabriel type cyclization to form 2,4,5-trisubstituted oxazoles.

The Robinson–Gabriel synthesis is a powerful method for forming the oxazole ring via the intramolecular cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.org This reaction is typically catalyzed by a cyclodehydrating agent, most commonly a strong acid. The mechanism proceeds through the protonation of one of the carbonyl oxygens (usually the ketone), followed by nucleophilic attack from the other carbonyl oxygen to form a hemiacetal-like intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

A range of dehydrating agents can be used, with the choice of agent often influencing the reaction yield and conditions.

| Cyclodehydrating Agent | Typical Conditions |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often used as a catalyst. |

| Phosphorus Oxychloride (POCl₃) | Used at elevated temperatures, often in DMF. wikipedia.org |

| Polyphosphoric Acid (PPA) | Can improve yields compared to simple mineral acids. |

| Trifluoroacetic Anhydride (TFAA) | A powerful dehydrating agent used for solid-phase synthesis versions. organic-chemistry.org |

This method is highly versatile for preparing polysubstituted oxazoles and has been adapted for various applications, including solid-phase synthesis and one-pot procedures. wikipedia.orgorganic-chemistry.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single procedural sequence without isolating intermediates.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has emerged as a highly effective condensing agent for one-pot syntheses, particularly in aqueous solvents. wikipedia.orgorganic-chemistry.orgorgsyn.org This reagent facilitates both the N-acylation of amino acids with carboxylic acids and the subsequent cyclodehydration of the resulting N-acylamino acid to form an oxazol-5(4H)-one, all within a single reaction vessel. wikipedia.orgorganic-chemistry.org

The procedure typically involves mixing the carboxylic acid, an amino acid, and DMT-MM. The DMT-MM activates the carboxylic acid, which then reacts with the amino acid to form the N-acylamino acid intermediate. The addition of a base, such as N,N-diethylaniline, promotes the DMT-MM-mediated cyclodehydration to furnish the oxazolone. wikipedia.orgorganic-chemistry.org This one-pot approach is notable for its simplicity and its compatibility with environmentally benign aqueous solvents. wikipedia.orgcymitquimica.com Furthermore, by controlling the basicity of the reaction, this methodology can be extended to synthesize 5-(triazinyloxy)oxazole derivatives, which are versatile intermediates for creating 2,4,5-trisubstituted oxazoles through subsequent cross-coupling reactions. organic-chemistry.org

Van Leusen's Reaction

The Van Leusen reaction is a powerful tool for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov The process begins with the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde. The resulting intermediate then undergoes a 5-endo-dig cyclization to form a 5-membered ring. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org

Specifically for the synthesis of 5-substituted oxazoles, an aldehyde reacts with TosMIC under basic conditions. nih.gov The TosMIC reagent acts as a "C2N1" synthon. nih.gov The reaction first forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the final oxazole product. nih.gov This method is particularly effective for aldehydes, leading to the desired oxazole, whereas ketones under similar conditions typically yield nitriles. wikipedia.orgorganic-chemistry.org The reaction has been successfully employed for the synthesis of various 5-aryl-1,3-oxazoles, sometimes with the assistance of microwave irradiation to improve yields and reaction times. nih.govsciforum.net

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) |

| Key Reagent | TosMIC |

| Mechanism | [3+2] cycloaddition followed by elimination |

| Product | 5-substituted oxazole |

| Advantages | Efficient for aldehydes, good yields |

Direct Oxidation Methods for Oxazolones

The synthesis of oxazoles can also be achieved through the oxidation of pre-formed oxazoline or oxazolone precursors. One approach involves the oxidative aromatization of oxazolines to the corresponding oxazoles. This transformation can be carried out using various oxidizing agents, such as manganese dioxide (MnO2). cam.ac.uk Flow chemistry techniques have been developed for this process, allowing for a rapid and safe synthesis of oxazoles from β-hydroxy amides, which are precursors to oxazolines. cam.ac.uk

Another relevant method is the direct α-oxidation of N-benzoyl amino acids using hypervalent iodine reagents. This method yields 4-acetoxy substituted 5(4H)-oxazolones. nih.gov These oxazolones are versatile intermediates that can be further elaborated to form various substituted oxazoles. nih.gov The reaction is efficient and provides a route to quaternary substituted amino acid derivatives. nih.gov While not a direct synthesis of this compound, the resulting oxazolone can serve as a precursor. Oxazol-5(4H)-ones, also known as azlactones, are keto-derivatives of oxazolines and are important intermediates in the synthesis of various heterocyclic compounds. biointerfaceresearch.comresearchgate.net

Integration of the Benzoic Acid Moiety

Acylation Reactions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comnih.govorganic-chemistry.org In the context of synthesizing this compound, this reaction could be envisioned in a few ways. For instance, an oxazole-containing aromatic compound could be acylated with a suitable reagent to introduce the precursor to the carboxylic acid group. The reaction involves an electrophilic aromatic substitution where an acyl halide or anhydride reacts with an arene in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comyoutube.com The product of this reaction is an aryl ketone, which can then be oxidized to the desired benzoic acid.

Alternatively, a multi-step synthesis can begin with the acylation of an amino acid. For example, glycine (B1666218) can be acylated with a substituted benzoyl chloride (derived from the corresponding benzoic acid) to form a hippuric acid derivative. nih.govijpsonline.com This N-acyl amino acid can then be cyclized to form an oxazol-5(4H)-one, which already contains the desired substituted phenyl group. nih.govmdpi.com

Coupling Strategies

Modern cross-coupling reactions provide a powerful and versatile approach to connect the oxazole ring with the benzoic acid moiety. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose. nih.govresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. ijpsonline.com For the synthesis of this compound, this could involve coupling a 5-halooxazole with 4-(borono)benzoic acid or, conversely, coupling a 5-borooxazole derivative with a 4-halobenzoic acid derivative. nih.govnih.gov This strategy allows for the regioselective formation of the C-C bond between the oxazole and the phenyl ring. nih.gov

The Stille coupling, which utilizes organotin reagents, offers another avenue for this transformation. nih.gov For example, a 5-stannyl-oxazole could be coupled with a 4-halobenzoic acid derivative. These coupling reactions are known for their broad functional group tolerance, making them highly valuable in complex molecule synthesis. nih.gov

Table 2: Comparison of Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic halide or triflate | Mild reaction conditions, commercially available reagents |

| Stille | Organotin (e.g., stannane) | Organic halide or triflate | Tolerant of a wide range of functional groups |

Multi-Step Synthesis Pathways and Optimization

A typical linear sequence might involve the initial preparation of a substituted hippuric acid from 4-formylbenzoic acid and an amino acid, followed by cyclization to form the oxazolone, and subsequent transformations to yield the final product. Another approach involves a multi-step synthesis starting from a substituted benzoic acid, which is converted to the corresponding benzoyl chloride. This is then reacted with glycine to form a hippuric acid derivative, which is cyclized to an oxazolone. ijpsonline.commdpi.com

Optimization of reaction conditions is crucial for maximizing yields and minimizing side products. This can involve screening different solvents, bases, catalysts, and reaction temperatures. Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction times and improving yields in oxazole synthesis, including the Van Leusen reaction. nih.govsciforum.net

Derivatization and Functionalization of this compound

The structure of this compound offers several sites for further derivatization and functionalization, allowing for the creation of a library of related compounds.

The carboxylic acid group is a prime site for modification. Standard organic reactions can be used to convert the carboxylic acid into a variety of functional groups, including:

Esters: through Fischer esterification with alcohols in the presence of an acid catalyst.

Amides: by reaction with amines using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Acid chlorides: by treatment with thionyl chloride or oxalyl chloride, which can then be converted to other derivatives.

The oxazole ring itself can also be functionalized, although it is a relatively stable aromatic system. The acidity of the protons on the oxazole ring is in the order C2 > C5 > C4. tandfonline.com This suggests that deprotonation and subsequent reaction with an electrophile could be possible, particularly at the C2 position. Additionally, halogenation of the oxazole ring, followed by cross-coupling reactions, provides a route to further substitution on the heterocyclic core. nih.gov The nitrogen atom of the oxazole can also be quaternized to form N-oxides. pharmaguideline.com

Synthesis of Substituted Oxazole Derivatives

The formation of the oxazole ring is a critical step in the synthesis of the target compound and its analogues. Various methods have been developed for the construction of substituted oxazoles, often starting from amino acids or their derivatives.

One common approach involves the cyclodehydration of N-acyl-α-amino acid precursors. For instance, N-acyl-α-amino acids can be converted into 2-substituted-1,3-oxazol-5(4H)-ones through cyclodehydration using reagents like ethyl chloroformate in the presence of 4-methylmorpholine. mdpi.com These oxazolones are versatile intermediates that can be further modified.

Another widely used method is the Erlenmeyer-Plöchl synthesis, which produces azlactones (an older term for oxazol-5(4H)-ones). This involves the condensation of hippuric acid derivatives with aldehydes. nih.gov For example, a general procedure involves heating a suitable hippuric acid derivative with an appropriate benzaldehyde (B42025) in the presence of polyphosphoric acid to yield 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives. nih.gov

Modern synthetic approaches have expanded the toolkit for oxazole synthesis, utilizing various catalysts and reaction conditions. These methods offer improvements in yield, substrate scope, and reaction efficiency.

Table 1: Selected Synthetic Methods for Oxazole Derivatives

| Method | Key Reagents/Catalysts | Starting Materials | Product Type | Ref. |

|---|---|---|---|---|

| Cyclodehydration | Ethyl chloroformate, 4-methylmorpholine | N-acyl-α-amino acid | 1,3-Oxazol-5(4H)-one | mdpi.com |

| Erlenmeyer-Plöchl | Polyphosphoric acid | Hippuric acid derivative, Benzaldehyde | 4-Benzylidene-2-phenyloxazol-5(4H)-one | nih.gov |

| Gold-Catalyzed Cycloisomerization | AuCl₃ | Propargylic amides | Substituted oxazoles | researchgate.net |

Preparation of Benzoic Acid Derivatives

The benzoic acid moiety is another key component of the target structure. Its preparation can be achieved either by starting with a pre-functionalized benzoic acid derivative or by modifying a precursor molecule, such as a tolyl group, at a later stage in the synthesis.

A powerful method for synthesizing substituted benzoic acids is the selective oxidation of the corresponding methylarenes (tolyl compounds). A notable example is the synthesis of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids from 5-R-3-tolyl-1,2,4-oxadiazoles. This transformation can be achieved using air as the oxidant in the presence of a catalytic system based on cobalt acetate (B1210297) and sodium bromide in acetic acid. researchgate.net This method is efficient, providing high yields and avoiding harsher oxidizing agents. researchgate.net

Table 2: Catalytic Oxidation of Tolyl Precursors to Benzoic Acids

| Starting Compound (Tolyl Derivative) | Product (Benzoic Acid Derivative) | Yield (%) |

|---|---|---|

| 1b | 2b | 90 |

| 1c | 2c | 86 |

| 1d | 2d | 81 |

| 1e | 2e | 75 |

| 1f | 2f | 90 |

Reaction Conditions: Air, Co(OAc)₂, NaBr, Acetic Acid, 95 °C, 11 h. Data sourced from a study on 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net

Other general and well-established methods for preparing benzoic acid include the hydrolysis of precursors like benzoyl chlorides or esters (e.g., ethyl benzoate). nist.govyoutube.com The alkaline hydrolysis of an ester, followed by acidification, is a common laboratory and industrial procedure to yield the corresponding carboxylic acid. youtube.com Purification of the resulting benzoic acid can be accomplished through methods such as recrystallization from solvents like benzene (B151609) or water. nist.gov

Introduction of Heterocyclic Units (e.g., Pyrrole (B145914), Pyrazole)

The development of derivatives of this compound often involves the incorporation of other heterocyclic rings, such as pyrrole and pyrazole (B372694), which are known for their presence in pharmacologically active compounds. nih.govglobalresearchonline.net

Pyrazole Derivatives: The pyrazole nucleus is a common target in medicinal chemistry. nih.gov A general strategy for creating pyrazole-containing derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. pharmdbm.com For the synthesis of more complex structures, a pre-formed pyrazole aldehyde can be used as a building block. For example, pyrazole-derived aldehydes can undergo reductive amination with various anilines using a reducing agent like the Hantzsch ester in refluxing toluene (B28343) to afford the target amine derivatives in very good yields. nih.gov This strategy could be adapted to link a pyrazole unit to a functionalized this compound core.

Pyrrole Derivatives: Pyrrole is another five-membered aromatic heterocycle that can be incorporated into larger molecular frameworks. wikipedia.org Numerous synthetic routes to the pyrrole ring exist. The Piloty–Robinson pyrrole synthesis, for instance, starts from two equivalents of an aldehyde and hydrazine to produce 3,4-disubstituted pyrroles. wikipedia.org Another modern approach is the [3+2] cycloaddition reaction of isocyanides with activated double bonds of enamines or enaminones, which yields 2,4-disubstituted pyrroles. researchgate.net These methods provide pathways to construct pyrrole-containing precursors that could then be coupled with the oxazole-benzoic acid scaffold.

Table 3: Common Synthetic Strategies for Pyrrole and Pyrazole Rings

| Heterocycle | Synthetic Method | Key Reactants | Typical Product Substitution | Ref. |

|---|---|---|---|---|

| Pyrazole | Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Substituted pyrazole | pharmdbm.com |

| Pyrazole | From α,β-unsaturated ketones | α,β-Unsaturated ketone, Hydrazine | Pyrazoline (oxidized to pyrazole) | pharmdbm.com |

| Pyrrole | Piloty–Robinson Synthesis | Aldehyde (2 equiv.), Hydrazine | 3,4-Disubstituted pyrrole | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy of 4-(1,3-oxazol-5-yl)benzoic acid and its derivatives reveals characteristic signals that confirm the molecular structure. In a typical spectrum, the proton of the carboxylic acid group (COOH) appears as a broad singlet at a downfield chemical shift, often around 12.34 ppm, due to its acidic nature. biointerfaceresearch.com The aromatic protons on the benzoic acid ring typically present as a set of doublets. For instance, the protons ortho to the carboxylic acid group may appear at approximately 7.89 ppm (d, J=8.4 Hz), while the protons ortho to the oxazole (B20620) ring are observed at around 7.73 ppm (d, J=8.4 Hz). biointerfaceresearch.com The protons of the oxazole ring itself also have distinct chemical shifts. The proton at the C2 position of the oxazole ring often appears as a singlet around 8.31 ppm, and the proton at the C4 position can be found at approximately 7.21 ppm as a singlet. biointerfaceresearch.com

Table 1: ¹H-NMR Spectroscopic Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| COOH | 12.34 | br.s | - | biointerfaceresearch.com |

| Ar-H (ortho to COOH) | 7.89 | d | 8.4 | biointerfaceresearch.com |

| Ar-H (ortho to oxazole) | 7.73 | d | 8.4 | biointerfaceresearch.com |

| Oxazole-H (C2) | 8.31 | s | - | biointerfaceresearch.com |

| Oxazole-H (C4) | 7.21 | s | - | biointerfaceresearch.com |

Note: Data is for a representative derivative, 4-({[5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrol-3-yl]carbonyl}amino)benzoic acid. Chemical shifts can vary slightly based on the solvent and specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed at a downfield chemical shift, for example, around 163.8 ppm. biointerfaceresearch.com The quaternary carbon of the benzoic acid ring attached to the oxazole ring and the carbon attached to the carboxylic acid group also have distinct signals. The carbons of the oxazole ring are characteristically found in the aromatic region, with the C2, C4, and C5 carbons showing signals at approximately 151.2 ppm, 124.6 ppm, and within the aromatic multiplet, respectively. biointerfaceresearch.com

Table 2: ¹³C-NMR Spectroscopic Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| COOH | 163.8 | biointerfaceresearch.com |

| Oxazole-C2 | 151.2 | biointerfaceresearch.com |

| Aromatic Carbons | 143.9, 137.7, 130.8, 128.7, 128.1 | biointerfaceresearch.com |

| Oxazole-C4 | 124.6 | biointerfaceresearch.com |

Note: Data is for a representative derivative, 5-chloro-1-methyl-4-(1,3-oxazol-5-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid. Chemical shifts can vary based on the solvent and specific derivative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is calculated to be 189.04259 Da. uni.lu In electrospray ionization mass spectrometry (ESI-MS), the compound is often observed as its protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 190.05. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z 212.03 and the potassium adduct [M+K]⁺ at m/z 228.01. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for confirming the elemental formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Reference |

|---|---|---|

| [M+H]⁺ | 190.04987 | uni.lu |

| [M+Na]⁺ | 212.03181 | uni.lu |

| [M-H]⁻ | 188.03531 | uni.lu |

| [M+NH₄]⁺ | 207.07641 | uni.lu |

| [M+K]⁺ | 228.00575 | uni.lu |

Data is based on predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. A broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1700 and 1680 cm⁻¹. docbrown.info The C=N and C=C stretching vibrations of the oxazole and benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the carboxylic acid and the oxazole ring are generally observed in the 1320-1210 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively. docbrown.inforesearchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | docbrown.info |

| C=O (Carboxylic Acid) | 1700-1680 | docbrown.info |

| C=N, C=C (Aromatic/Heterocyclic) | 1600-1450 | docbrown.info |

| C-O (Carboxylic Acid/Oxazole) | 1320-1000 | docbrown.inforesearchgate.net |

Ranges are typical for the functional groups and may vary slightly for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The UV-Vis spectrum of this compound derivatives typically exhibits absorption bands corresponding to π→π* transitions. For instance, related compounds show absorption peaks around 202.6 nm and in the range of 248.5–252.9 nm. mdpi.com The presence of the 1,3-oxazole chromophore can lead to additional absorption bands at longer wavelengths, for example, around 333.9 nm or 337.4 nm in some derivatives. mdpi.com

Table 5: UV-Vis Spectroscopic Data for this compound Derivatives

| Transition Type | λₘₐₓ (nm) | Reference |

|---|---|---|

| E band | ~202.6 | mdpi.com |

| B band | ~248.5–252.9 | mdpi.com |

| K band (in some derivatives) | ~222.9 | mdpi.com |

| Oxazole Chromophore | ~333.9–337.4 | mdpi.com |

Data is for related oxazole derivatives and may vary for the specific title compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from reaction mixtures and impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity of the compound can be assessed by the area of its peak in the chromatogram relative to the total area of all peaks. For example, the purity of related oxazole derivatives has been determined to be high, such as 97.70% or 99.90%, using RP-HPLC with a methanol:water mobile phase and UV detection. farmaciajournal.com The retention time is a characteristic property of the compound under specific HPLC conditions.

Table 6: HPLC Purity Data for Related Oxazole Derivatives

| Purity (%) | Retention Time (tR, min) | HPLC Conditions | Reference |

|---|---|---|---|

| 97.70 | 4.98 | Methanol:water 70:30, v/v; 1 mL/min; 335 nm | farmaciajournal.com |

| 99.90 | 5.03 | Methanol:water 70:30, v/v; 1 mL/min; 335 nm | farmaciajournal.com |

Note: Conditions and results are for related compounds and serve as an example.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. For a synthesized compound such as this compound, this analytical method is crucial for verifying that the product has the correct empirical and molecular formula, thereby confirming its identity and purity. The molecular formula for this compound is established as C₁₀H₇NO₃. nih.govuni.luavantorsciences.com

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined. The percentage of oxygen (O) is typically calculated by difference.

These experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental ("found") and theoretical ("calculated") values, usually within a margin of ±0.4%, serves as strong evidence for the successful synthesis and high purity of the target compound. mdpi.comnih.govbiointerfaceresearch.comturkjps.org

Detailed Research Findings

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₀H₇NO₃, and its molecular weight of 189.17 g/mol . nih.govavantorsciences.com The calculated percentages for each constituent element are presented below.

Theoretical Elemental Composition of this compound

This table presents the calculated theoretical percentages for Carbon, Hydrogen, Nitrogen, and Oxygen in this compound based on its molecular formula.

| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 63.50% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.37% |

| Total | C₁₀H₇NO₃ | | | 189.17 | 100.00% |

In practice, researchers performing the synthesis of new oxazole-based compounds consistently use elemental analysis to validate their products. For instance, studies on various substituted oxazole and benzamide (B126) derivatives report the comparison of found versus calculated elemental percentages as a definitive step in their characterization process. mdpi.comturkjps.orgmdpi.com For a sample of pure this compound, the experimental results from an elemental analyzer are expected to align closely with the theoretical values shown in the table, thus verifying its elemental composition.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Water |

Pharmacological and Biological Activity Research

In Vitro Biological Activity Evaluation

While direct in vitro evaluation of 4-(1,3-Oxazol-5-yl)benzoic Acid is not documented in the available scientific literature, studies on structurally similar compounds provide a glimpse into the potential biological activities of the oxazole-benzoic acid scaffold.

Research into oxazole (B20620) derivatives has revealed a range of antimicrobial properties.

Studies on novel valine-derived compounds, including N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-ones, have demonstrated antibacterial activity. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its oxazolone (B7731731) derivative have shown efficacy against Gram-positive bacterial strains. turkjps.orgmdpi.com Specifically, these compounds inhibited the growth of Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. turkjps.org The development of microbial biofilms, which can cause persistent infections, was also moderately inhibited by these compounds. nih.gov

Another study focused on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which exhibited in vitro activity against various Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Related Oxazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its 1,3-oxazol-5(4H)-one derivative | Enterococcus faecium, Staphylococcus aureus, Bacillus subtilis | Growth inhibition | turkjps.orgnih.gov |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-positive bacteria | In vitro activity | mdpi.com |

The antifungal potential of oxazole derivatives has also been a subject of investigation. A new 1,3-oxazole containing a phenyl group at the 5-position has shown an antimicrobial effect against the yeast strain Candida albicans. turkjps.org This compound demonstrated a moderate antibiofilm activity against Candida albicans as well. nih.gov

In contrast, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed poor Minimum Inhibitory Concentration (MIC) values against Candida albicans, indicating limited efficacy. mdpi.com Similarly, certain 5(4H)-oxazolone-based sulfonamides displayed only moderate antifungal activity against Candida albicans.

**Table 2: Antifungal Activity of Related Oxazole Derivatives against *Candida albicans***

| Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|

| 1,3-Oxazole with a phenyl group at the 5-position | Antimicrobial and moderate antibiofilm activity | turkjps.orgnih.gov |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Poor MIC values | mdpi.com |

| 5(4H)-Oxazolone-based sulfonamides | Moderate antifungal activity |

The anticancer properties of various oxazole-containing compounds have been explored, with some derivatives showing promising results against cancer cell lines and specific cellular targets.

While there is no specific data for This compound being tested against the National Cancer Institute's 60 human tumor cell line panel (NCI-60), research on related structures provides some insights. For example, a series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against the NCI-60 panel. Several of these compounds demonstrated significant growth inhibition against various cancer cell lines.

Furthermore, a study on 1,3-oxazol-4-ylphosphonium salts revealed potent antiproliferative effects across a panel of tumor cell lines, with some derivatives showing average GI₅₀ (50% growth inhibition) values in the sub-micromolar to low micromolar range.

There is no direct evidence of This compound inhibiting Epidermal Growth Factor Receptor (EGFR) or Topoisomerase enzymes. However, the broader class of oxadiazole derivatives, which are structurally related to oxazoles, has been investigated for such activities. For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives were designed and synthesized as potential anticancer agents and evaluated for their EGFR inhibitory activity.

Additionally, while not directly involving an oxazole ring, research on tricyclic topoisomerase inhibitors has utilized benzoic acid derivatives as key intermediates in their synthesis, highlighting the relevance of the benzoic acid moiety in the design of enzyme inhibitors.

Anti-inflammatory Properties

The oxazole scaffold is a recognized structural motif in compounds investigated for anti-inflammatory effects. researchgate.netmdpi.com Studies on various oxazole, benzoxazinone, and quinazolinone derivatives have demonstrated their potential to mitigate inflammatory processes. mdpi.comjst.go.jp For instance, certain 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one derivatives, which share structural similarities, have shown notable anti-inflammatory activity when compared to standard drugs like indomethacin. jst.go.jp Similarly, derivatives of 1,3,4-oxadiazole, a related heterocycle, have been tested in vivo and showed anti-inflammatory effects ranging from 33% to 62% in a carrageenan-induced paw swelling model in rats. mdpi.com Specifically, derivatives with 3,4-dimethoxyphenyl or 4-chlorophenyl substitutions on the oxadiazole ring demonstrated improved anti-inflammatory activity. mdpi.com This suggests that the core heterocyclic ring system linked to a phenyl group is a promising framework for developing new anti-inflammatory agents.

Antidiabetic Activity

Derivatives of oxazole and the structurally similar isoxazole (B147169) have been explored for their potential in managing diabetes. researchgate.netresearchgate.net Research has shown that flavonoid-based isoxazole derivatives can significantly improve glucose absorption in insulin-resistant cells. researchgate.net The proposed mechanism for some of these derivatives involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net In one study, a series of azole derivatives were evaluated for their in-vitro α-glycosidase inhibition. rsc.org Several compounds exhibited potent activity, far exceeding that of the standard drug acarbose.

Table 1: α-Glycosidase Inhibitory Activity of Azole Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 10a | Methyl | 83.8 |

| 10b | Methoxy | 14.2 |

| 10c | Trifluoro phenyl | 28.7 |

| 10d | Fluorophenyl | 56.2 |

| 10e | Nitro | 21.6 |

| Acarbose (Standard) | - | 942.0 |

Data sourced from a study on the antidiabetic activities of azoles. rsc.org

Antitubercular Activity

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including those with oxazole and oxadiazole cores. researchgate.netscholarsresearchlibrary.com Thiourea (B124793) derivatives incorporating a 1,3-oxazole ring have shown high activity against multidrug-resistant Mycobacterium tuberculosis. In a study focusing on 1,3,4-oxadiazole derivatives, several compounds were synthesized and tested against the H37Rv strain of M. tuberculosis. nih.gov One lead compound emerged with significant antitubercular potency. nih.gov

Table 2: Antitubercular Activity of a Lead 1,3,4-Oxadiazole Derivative

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against pre-XDR clinical isolate (µg/mL) | Selectivity Index |

|---|---|---|---|

| 8j | 0.6 | 2 | 39 |

MIC (Minimum Inhibitory Concentration) values for a potent antitubercular agent. nih.gov

Antiviral Activity

The oxazole moiety is present in compounds screened for antiviral properties. mdpi.comfarmaciajournal.com Research has explored derivatives for activity against a range of viruses, including HIV, HSV, and influenza virus. jrespharm.commdpi.com For example, certain thiourea derivatives have been identified as potent inhibitors of viruses such as the Coxsackie B4 virus. jrespharm.com Additionally, sulfonamide derivatives incorporating various heterocyclic rings have been synthesized and tested, with some showing good activity against HIV-1 by inhibiting viral entry. mdpi.com

Antioxidant Properties

Derivatives of oxazole have demonstrated significant antioxidant potential in various in-vitro assays. researchgate.netnih.gov A study on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme. researchgate.netnih.gov Phenolic compounds, in general, are known to be potent antioxidants, and incorporating them into a heterocyclic structure like oxazole can yield compounds with significant free-radical scavenging abilities. ffhdj.comresearchgate.net

Table 3: EROD Inhibition by Oxazole-5(4H)-one Derivatives

| Compound | EROD Activity Inhibition (%) at 10⁻³ M |

|---|---|

| E3 | 89 |

| Caffeine (Standard) | 85 |

Inhibition of EROD activity by a lead oxazole derivative compared to a standard inhibitor. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of this compound, SAR analyses have provided insights into how different substituents and their positions on the molecular scaffold influence activity. researchgate.net

Influence of Substituent Type and Position on Biological Potency

The type and position of functional groups on the phenyl and oxazole rings can dramatically alter the pharmacological effects of these compounds. scbt.comresearchgate.net

Influence on Antibacterial Activity: In studies of related benzoxazole (B165842) derivatives, it was found that small substituents, such as a hydroxyl group at the 4-position of the phenyl ring, could improve antibacterial potency. researchgate.netmdpi.com Furthermore, introducing hydrophobic substituents like para-tert-butyl, para-phenyl, and para-benzyloxy on a phenoxyl side chain resulted in excellent activity against both Gram-negative and Gram-positive bacteria. researchgate.net Electron-withdrawing groups, such as a nitro group, have also been shown to increase the antibacterial effect. mdpi.com

Influence on STAT3 Inhibition: In research on small molecule STAT3 inhibitors, the 4-substituted benzoic acid system was found to be critical. acs.org Replacing the aromatic benzoic acid with heterocyclic rings like pyridine (B92270) or oxazole significantly reduced the compound's inhibitory activity. acs.org This indicates that for this specific target, the benzoic acid moiety is essential for potency.

Influence on Anti-inflammatory Activity: For 1,3,4-oxadiazole derivatives, the presence of a 3,4-dimethoxyphenyl or 4-chlorophenyl group at the 5-position of the oxadiazole ring was shown to enhance anti-inflammatory activity. mdpi.com

These findings highlight the importance of systematic structural modifications to fine-tune the biological activity of the this compound scaffold for various therapeutic targets.

Stereochemical Effects on Activity (e.g., Chiral Centers)

The core structure of this compound is achiral, meaning it does not have a chiral center and therefore does not exist as enantiomers. uni.lunih.gov However, the introduction of chiral centers in its derivatives can have a profound impact on their biological activity.

A notable example is seen in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. In this series, the stereochemistry at the second position of the propanoic acid chain was found to be a critical determinant of antibacterial efficacy. Specifically, the (S)-configuration of the substituted phenoxyl side chain demonstrated excellent antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. researchgate.net This highlights that while the parent compound is achiral, stereoselectivity can be a key factor in the design of biologically active derivatives. researchgate.net

Elucidation of Biological Mechanisms of Action

The precise biological mechanisms of action for this compound have not been fully elucidated in the available literature. However, research on its derivatives, particularly those with antimicrobial properties, offers some insights through in silico studies.

Derivatives of this compound have been investigated for their potential as antimicrobial agents. nih.govnih.gov In silico studies on some of these derivatives, such as certain N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, predict antimicrobial activity. nih.govnih.govresearchgate.net For instance, some valine-derived compounds incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been shown to exhibit moderate antibacterial activity against Gram-positive bacterial strains. nih.govnih.gov One of the new 1,3-oxazole derivatives with a phenyl group at the 5-position has also shown activity against the fungal pathogen Candida albicans. nih.govnih.gov

The mechanism of action for the broader class of oxazole compounds is thought to involve the stereospecific interaction of their functional groups with biological receptors, such as enzymes and cell membranes. nih.gov This is supported by the diverse biological activities reported for oxazole derivatives, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comfarmaciajournal.comsemanticscholar.org

In Vitro Toxicity Assessment

The in vitro toxicity of this compound and its derivatives has been evaluated using various models, including the crustacean Daphnia magna and the budding yeast Saccharomyces cerevisiae.

Cytotoxicity Evaluation (e.g., Daphnia magna bioassay)

The Daphnia magna bioassay is a common method for assessing the acute toxicity of chemical compounds. revistadechimie.ro Studies on various derivatives of this compound have demonstrated a range of cytotoxic effects. For example, newly synthesized N-acyl-α-amino ketones and 1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment exhibited high cytotoxicity in the Daphnia magna bioassay, making them potential candidates for further investigation. farmaciajournal.com

The toxicity of these derivatives can vary significantly based on their specific chemical structures. Research on valine-derived compounds showed that while some N-acyl-α-amino ketones were highly toxic, the corresponding 1,3-oxazoles and N-acyl-α-amino acid showed medium to no toxicity. nih.gov In one study, a series of phenylalanine-derived compounds were assessed, and the results indicated varying levels of lethality. farmaciajournal.com

Here is a summary of the 48-hour median lethal concentration (LC50) values for some of these derivatives in Daphnia magna:

| Compound Name | 48h LC50 (µg/mL) | Reference |

| N-(1-Oxo-3-phenyl-1-p-tolylpropan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide | > 130 | farmaciajournal.com |

| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-p-tolyl-1,3-oxazole | > 130 | farmaciajournal.com |

| N-(1-m-Xylyl-1-oxo-3-phenylpropan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide | 100.00 | farmaciajournal.com |

| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-m-xylyl-1,3-oxazole | > 130 | farmaciajournal.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | > 130 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 116.32 | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide | 30.29 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole | 113.31 | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide | 20.35 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-p-tolyl-1,3-oxazole | 120.11 | nih.gov |

It has been observed that for benzoic acid derivatives, toxicity in Daphnia magna can be influenced by the number and position of substituents on the aromatic ring. nih.gov

Toxicity against Microbial Models (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae is another model organism used to evaluate the toxicity of chemical compounds. mdpi.comresearchgate.net Research has shown that oxazolone derivatives, which are structurally related to this compound, generally exhibit low toxicity against S. cerevisiae. mdpi.comresearchgate.net One study comparing the toxicity of oxazolones and triazinones found that the oxazolones were less toxic to yeast cells. mdpi.comresearchgate.net The low toxicity in some cases may be attributed to the activity of plasma membrane multidrug transporters in the yeast. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This method is instrumental in screening virtual libraries of compounds against known biological targets to identify potential drug candidates.

For 4-(1,3-Oxazol-5-yl)benzoic acid, docking studies would predict how the molecule fits into a protein's binding pocket. The benzoic acid moiety can form key hydrogen bonds and salt bridges with polar or charged amino acid residues, while the oxazole (B20620) ring can participate in various interactions, including hydrogen bonds and π-π stacking.

Studies on related oxazole-containing benzoic acid derivatives have demonstrated specific binding modes. For instance, in the inhibition of xanthine (B1682287) oxidase, the carboxylic group of similar inhibitors has been shown to form a salt bridge with Arginine (Arg880) and a hydrogen bond with Threonine (Thr1010), which are key for stabilizing the enzyme-inhibitor complex. researchgate.net Similarly, docking studies of benzoxazole (B165842) derivatives into acetylcholinesterase revealed docking scores of -7.29 kcal/mol. nih.gov The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-target complex; a more negative value typically indicates a stronger, more favorable interaction.

By docking this compound against various known protein targets, researchers can hypothesize its biological function. Based on studies of analogous structures, several potential targets can be inferred. The structural similarity to febuxostat (B1672324) suggests that xanthine oxidase could be a primary target for inhibition, relevant for conditions like hyperuricemia. researchgate.net Other research on oxazole and benzoxazole derivatives points to a wide range of other potential targets.

| Potential Biological Target | Therapeutic Area | Evidence from Analogous Compounds | Reference |

|---|---|---|---|

| Xanthine Oxidase | Hyperuricemia, Gout | Derivatives of 4-(oxazol-2-yl)benzoic acid show inhibitory activity. | researchgate.netbioorganica.com.ua |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | 2-Aryl benzoxazole derivatives are potent dual inhibitors. | nih.gov |

| Estrogen Receptor α (ERα) | Cancer (Breast) | 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives show complexation. | researchgate.net |

| Antimicrobial Targets | Infectious Diseases | Pyrrole-carboxyamides containing a 4-(1,3-oxazol-5-yl) moiety exhibit antimicrobial activity. | researchgate.net |

| GDNF Family Receptor α1 (GFRα1) | Neurodegenerative Diseases | 4-(1,3-benzoxazol-2-yl)benzoic acid showed activity as a potential receptor agonist. | acs.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms in a system over time, offering insights into the stability of a ligand-protein complex. acs.org Following docking, an MD simulation can be run to observe whether the predicted binding pose of this compound is stable within the target's active site under physiological conditions.

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the simulation time (e.g., 100-200 nanoseconds) suggests the complex is stable. For example, MD simulations of a potent benzoxazole inhibitor in complex with acetylcholinesterase showed a stable average RMSD of 1.98 Å. nih.gov Such simulations would also reveal the dynamic network of hydrogen bonds and hydrophobic interactions, confirming which interactions are persistent and critical for binding. acs.org

Binding Free Energy Calculations (e.g., MM/PBSA and MM/GBSA Methods)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate the binding free energy of a ligand to a protein. nih.govfrontiersin.org These calculations are performed on snapshots taken from MD simulations and offer a more accurate estimation of binding affinity than docking scores alone because they incorporate solvation effects. frontiersin.orgresearchgate.net

The binding free energy (ΔG_bind) is calculated by considering the molecular mechanics energies (van der Waals and electrostatic interactions), the polar solvation energy (calculated via PB or GB models), and the non-polar solvation energy. nih.gov While MM/GBSA is computationally faster, MM/PBSA is sometimes considered more accurate, though performance can be system-dependent. nih.govrsc.org These methods are invaluable for ranking a series of related compounds and can help explain why small structural modifications lead to significant changes in biological activity. researchgate.net For this compound, these calculations would provide a quantitative prediction of its binding strength to potential targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can determine its optimized geometry, distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps, also generated from DFT, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for understanding how the molecule will interact with biological targets; for instance, the negative potential around the carboxylic acid oxygens would indicate their role as hydrogen bond acceptors.

In Silico Prediction of Pharmacokinetic Properties (ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that estimates a compound's pharmacokinetic properties using computational models. sciensage.infonih.gov Tools like SwissADME and ADMET SAR2 are commonly used to evaluate drug-likeness based on rules such as Lipinski's Rule of Five. sciensage.infonih.gov

For this compound, these predictions would assess its potential to be developed into an orally available drug. The predicted properties for the compound suggest it has favorable drug-like characteristics.

| Property | Predicted Value / Interpretation | Significance |

|---|---|---|

| Molecular Weight | 189.17 g/mol nih.gov | Complies with Lipinski's rule (<500), favoring good absorption. |

| LogP (Lipophilicity) | 1.5 (XlogP3) nih.gov | Complies with Lipinski's rule (<5), indicating balanced solubility. |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's rule (≤5), favoring membrane permeability. |

| Hydrogen Bond Acceptors | 4 nih.gov | Complies with Lipinski's rule (≤10), favoring membrane permeability. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų nih.gov | Suggests good oral bioavailability (typically <140 Ų). |

| GI Absorption | High (Predicted) | Indicates probable good absorption from the gastrointestinal tract. |

| BBB Permeant | No (Predicted) | Suggests the compound is unlikely to cross the blood-brain barrier. |

| CYP Inhibitor | Likely inhibitor of some CYP enzymes (Predicted) | Potential for drug-drug interactions; requires experimental verification. |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives with Optimized Bioactivity

The core structure of 4-(1,3-oxazol-5-yl)benzoic acid is a key building block for creating new therapeutic agents. researchgate.net Researchers are actively designing and synthesizing novel derivatives to optimize bioactivity by modifying various parts of the molecule. A primary strategy involves generating diverse substituents on the core scaffold to modulate properties like lipophilicity, hydrogen bonding capacity, and molecular size, which are crucial for pharmacokinetic profiles. nih.gov

Several synthetic strategies are employed to create these derivatives:

Van Leusen Reaction: This method is used for the synthesis of the oxazol-5-yl series, for instance, by reacting p-tosylmethyl isocyanide (TosMIC) with a substituted benzaldehyde (B42025) to form the 5-substituted oxazole (B20620) ring. nih.gov This has been a key step in creating ferroptosis inhibitors. nih.gov A similar approach has been used to transform aldehyde fragments into a 1,3-oxazole cycle, followed by hydrolysis to yield the corresponding carboxylic acid, which serves as a block for further development of antimicrobial agents. researchgate.net

Multi-step Synthesis from Benzoic Acid Derivatives: A common route involves starting with a substituted benzoic acid. For example, new 1,3-oxazole derivatives with antimicrobial potential have been synthesized in a multi-step process starting from 4-[(4-chlorophenyl)sulfonyl]benzoic acid. mdpi.com This involves creating an N-acyl-α-amino acid, which is then converted to a 1,3-oxazol-5(4H)-one through cyclodehydration, and subsequently transformed into the final 1,3-oxazole derivative. mdpi.com

Erlenmeyer-Plochl Reaction: This classical method and its modern variations are fundamental for synthesizing oxazolone (B7731731) intermediates, which are precursors to a wide range of biologically active molecules. sphinxsai.com

The design strategy often focuses on creating bioisosteres—substitutions that retain the intended biological activity while improving physicochemical or pharmacokinetic properties. nih.gov For example, in the development of ferroptosis inhibitors, researchers have modulated lipophilicity by introducing various cycloalkyl substituents. nih.gov These synthetic efforts have led to the creation of libraries of compounds for screening against different biological targets.

| Derivative Type | Synthetic Approach | Intended Bioactivity | Reference |

| Oxazol-5-yl based Ferroptosis Inhibitors | Van Leusen reaction from a substituted benzaldehyde and TosMIC. | Ferroptosis Inhibition for CNS Diseases | nih.gov |

| 5-Chloro-1Н-Pyrrole-3-Carboxyamides | Van Leusen reaction followed by hydrolysis and amidation. | Antimicrobial (Anti-staphylococcus, Antifungal) | researchgate.net |

| 4-[(4-Chlorophenyl)sulfonyl]phenyl Derivatives | Multi-step synthesis involving cyclodehydration of N-acyl-α-amino acids. | Antimicrobial (Gram-positive bacteria, C. albicans) | mdpi.comresearchgate.net |

| 4-(substituted benzylidene)-2-(substituted phenyl) oxazol-5(4H)-on | Condensation of hippuric acid derivatives with benzaldehydes. | Antioxidant | nih.gov |

Advanced Mechanistic Investigations of Biological Action

Understanding how these compounds work at a molecular level is crucial for their development. Research into the mechanisms of this compound derivatives has uncovered several modes of action.

Ferroptosis Inhibition: A significant area of investigation is the role of these compounds as inhibitors of ferroptosis, a form of iron-dependent programmed cell death. Derivatives of this compound have been designed as highly potent ferroptosis inhibitors with a lipophilic radical-trapping mechanism of action. nih.gov The oxazole moiety acts as a cyclic amide bioisostere, contributing to favorable pharmacokinetic properties while maintaining the ability to trap radicals. nih.gov

Antioxidant Activity: Certain oxazolone derivatives have demonstrated significant antioxidant properties. nih.gov For example, the derivative E3, a 4-(substituted benzylidene)-2-(substituted phenyl) oxazol-5(4H)-one, was found to inhibit microsomal EROD (ethoxyresorufin-O-deethylase) activity by 89%, which was more effective than the reference inhibitor caffeine. nih.gov This indicates a potential to mitigate oxidative stress.

Antimicrobial Mechanisms: The antimicrobial activity of some derivatives is another key area. While the precise mechanisms are still under investigation, it is believed that the oxazole scaffold is crucial for interacting with microbial targets. researchgate.netmdpi.com In silico studies are often performed alongside in vitro tests to predict potential mechanisms of action against bacterial and fungal strains. mdpi.comresearchgate.net For instance, certain derivatives have shown selective activity against Gram-positive bacteria and the fungus Candida albicans. mdpi.com

Development of In Vivo Efficacy Models and Pharmacokinetic Studies

Translating promising in vitro results into in vivo efficacy requires rigorous testing in animal models and detailed pharmacokinetic (PK) studies. This area represents a critical next step for many derivatives of this compound.

While extensive in vivo data for the parent compound is not widely published, research on its derivatives is emerging. For example, a related oxadiazole derivative, 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, was found to have an excellent pharmacokinetic and pharmacodynamic profile in rats, enabling further in vivo investigation of its target, the sEH-P enzyme. rcsb.org Similarly, studies on 1,2,4-oxadiazole (B8745197) derivatives designed as antiviral agents have shown good metabolic stability and significant plasma exposure in mice, with one compound achieving moderate oral bioavailability of 39.1%. ipbcams.ac.cn

These findings suggest that the broader class of oxazole- and oxadiazole-containing benzoic acids can be optimized to achieve favorable drug-like properties. Future research must focus on:

Establishing relevant animal models for diseases targeted by these compounds, such as neurodegenerative diseases (for ferroptosis inhibitors) or infectious diseases (for antimicrobials).

Conducting comprehensive pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

Evaluating the in vivo efficacy and safety of the most promising derivatives to establish a clear therapeutic window.

Further research, including biological assays and pharmacokinetic studies, is considered essential to fully understand the properties and potential applications of this class of compounds. ontosight.ai

Exploration of Therapeutic Applications and Clinical Translation Prospects

The diverse biological activities of this compound derivatives point to a wide range of potential therapeutic applications. The prospects for clinical translation depend on demonstrating significant efficacy and safety in preclinical models.

Key therapeutic areas being explored include:

Central Nervous System (CNS) Diseases: Ferroptosis has been implicated in the pathology of several CNS disorders. Potent and metabolically stable inhibitors based on the oxazole scaffold are being investigated as promising therapeutics for these conditions. nih.govacs.org

Infectious Diseases: The demonstrated activity of derivatives against various bacterial and fungal pathogens makes them attractive candidates for new antimicrobial drugs. researchgate.netresearchgate.net Compounds have shown high anti-staphylococcus activity and potent antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

Cancer and Inflammatory Diseases: Although less explored for this specific scaffold, related compounds with oxazole or oxadiazole cores are frequently investigated for anticancer and anti-inflammatory properties, suggesting a potential avenue for future research. ontosight.aiontosight.ai

The journey from a promising chemical scaffold to a clinical drug is long and challenging. However, the chemical tractability and diverse bioactivity of this compound and its derivatives make them a compelling subject for continued research and development in medicinal chemistry. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Oxazol-5-yl)benzoic Acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of N-acyl-α-amino acids or α-amino ketones to form the oxazole ring, followed by coupling with a benzoic acid derivative. Key intermediates (e.g., 1,3-oxazol-5(4H)-ones) should be characterized using FT-IR (to confirm carbonyl and oxazole C-O-C stretching) and / NMR (to verify aromatic protons and oxazole ring integrity). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How can researchers assess the cytotoxicity of this compound in preliminary bioactivity studies?

- Methodological Answer : Use the Daphnia magna acute toxicity assay as a cost-effective and reproducible model. Prepare serial dilutions (1–100 µM) in deionized water, expose organisms for 24–48 hours, and calculate LC values. This model predicts bioactivity trends but requires validation in mammalian cell lines (e.g., HEK293 or HeLa) for human relevance .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine:

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- NMR : Use - HSQC to correlate aromatic protons (δ 7.5–8.5 ppm) with carbons adjacent to the oxazole ring.

- XRD : Single-crystal X-ray diffraction resolves bond angles and dihedral distortions between the oxazole and benzoic acid moieties .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solvent-free or green synthesis conditions?

- Methodological Answer : Test microwave-assisted synthesis with catalysts like p-toluenesulfonic acid (PTSA) or ionic liquids (e.g., [BMIM]BF). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and optimize parameters:

- Temperature : 80–120°C (prevents oxazole ring decomposition).

- Time : 30–60 minutes (avoids side products like dimerized intermediates).

- Catalyst Loading : 5–10 mol% for maximum efficiency .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Address via:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C for 1–24 hours) and hepatic microsomal metabolism.

- Prodrug Design : Modify the benzoic acid group (e.g., esterification with octanoyloxy groups) to enhance membrane permeability .

- Metabolite Tracking : Use LC-MS/MS to identify active/inactive metabolites in vivo .

Q. How can computational methods predict the enzyme inhibition potential of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 or histone deacetylases). Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。